2-(3,4-dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethylphenyl group at position 2 and a [(4-methylphenyl)methyl]sulfanyl group at position 2. The 4-methylbenzyl group on the sulfanyl enhances lipophilicity compared to unsubstituted benzyl analogs.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-4-7-18(8-5-15)14-26-22-21-13-20(24-25(21)11-10-23-22)19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUALLGSVTOYNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine , also referred to as JYL-827, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological effects, mechanisms of action, and therapeutic potential based on diverse scientific literature.
- Molecular Formula : C26H37N3O4S2
- Molecular Weight : 519.7 g/mol
- IUPAC Name : 2-[(3,4-dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate
- CAS Number : 401572-96-1
Anticancer Properties
Recent studies have indicated that compounds structurally related to pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, derivatives with similar sulfonamide groups have been shown to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through caspase activation pathways . The MTT assay results demonstrated that these compounds can be more effective than traditional chemotherapeutics like cisplatin.
Anxiolytic Effects
Research on related pyrazole compounds suggests a potential anxiolytic effect with low motor side effects. Behavioral studies in animal models have indicated that these compounds may reduce anxiety without significantly impairing motor functions .
Antioxidant and Antimicrobial Activity
There is evidence that various pyrazole derivatives possess antioxidant properties and can inhibit microbial growth. For example, a series of pyrazole derivatives were evaluated for their antimicrobial activity against several pathogens and demonstrated promising results .
The mechanisms underlying the biological activities of JYL-827 and its analogs are multifaceted:
- Caspase Activation : Induction of apoptosis in cancer cells is primarily mediated through the activation of caspases, which are crucial for the execution phase of cell apoptosis.
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Mechanisms : The antioxidant properties may stem from the ability to scavenge free radicals and reduce oxidative stress within cells.
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Study : A study involving novel sulfonamide pyrazolo derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments. The findings highlighted the potential for these compounds in future cancer therapies.
- Behavioral Analysis : Animal model studies demonstrated that certain pyrazolo compounds could alleviate anxiety symptoms without causing significant sedation or impairment, suggesting a favorable side effect profile for anxiolytic drugs.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with pyrazolo[1,5-a]pyrazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Method : Various concentrations of the compound were tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Results : The compound showed a dose-dependent inhibition of cell viability with IC50 values indicating potent activity against both cell lines.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory potential using a lipopolysaccharide (LPS)-induced inflammation model.
- Method : The compound was administered to macrophages stimulated with LPS.
- Results : A significant reduction in TNF-α and IL-6 levels was observed, suggesting effective anti-inflammatory action.
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Cancer Therapy : As a potential lead compound for developing new anticancer agents.
- Anti-inflammatory Drugs : For managing chronic inflammatory conditions.
- Combination Therapies : It may enhance the efficacy of existing treatments when used in combination with other drugs.
Comparison with Similar Compounds
Structural Analogs with Modified Sulfanyl Substituents
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine (CAS 1040664-30-9)
- Substituents : 3,4-dimethylphenyl (R1), 2-chlorobenzylsulfanyl (R2).
- Molecular Formula : C21H18ClN3S.
- Key Differences : Replacing the 4-methylbenzyl group with 2-chlorobenzyl introduces an electron-withdrawing chlorine atom, increasing polarity but reducing lipophilicity (logP ~5.0 vs. ~4.5 for the target compound) .
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Substituents : 4-methoxyphenyl (R1), 3-fluorobenzylsulfanyl (R2).
- Molecular Formula : C20H16FN3OS.
- Key Differences : The 4-methoxyphenyl group enhances solubility via hydrogen bonding, while the 3-fluorobenzyl group introduces moderate electronegativity. This compound likely has lower logP (~3.8) compared to the target .
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Substituents : 2-methylphenyl (R1), benzylsulfanyl (R2).
- Molecular Formula : C20H17N3S.
- Key Differences : The lack of a methyl group on the benzylsulfanyl reduces steric hindrance and logP (4.23 vs. ~4.5 for the target). The 2-methylphenyl group may alter binding interactions compared to 3,4-dimethylphenyl .
Analogs with Modified Aryl Groups
4-{[(3-Chlorophenyl)methyl]sulfanyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine (F415-0031)
- Substituents : 4-methylphenyl (R1), 3-chlorobenzylsulfanyl (R2).
- Molecular Formula : C20H16ClN3S.
- The 3-chlorobenzyl group increases logP (estimated ~4.8) .
Physicochemical Properties
| Compound Name | R1 | R2 | Molecular Formula | Molecular Weight | logP |
|---|---|---|---|---|---|
| Target Compound | 3,4-Dimethylphenyl | 4-Methylbenzylsulfanyl | C21H21N3S | 347.48 | ~4.5 |
| 4-[(2-Chlorobenzyl)sulfanyl] analog | 3,4-Dimethylphenyl | 2-Chlorobenzylsulfanyl | C21H18ClN3S | 379.91 | ~5.0 |
| 4-[(3-Fluorobenzyl)sulfanyl] analog | 4-Methoxyphenyl | 3-Fluorobenzylsulfanyl | C20H16FN3OS | 365.43 | ~3.8 |
| 4-(Benzylsulfanyl) analog | 2-Methylphenyl | Benzylsulfanyl | C20H17N3S | 331.44 | 4.23 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
